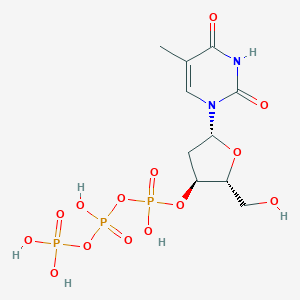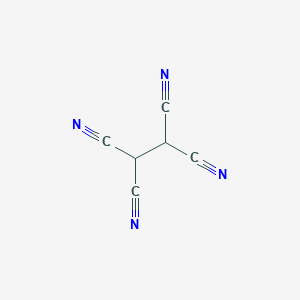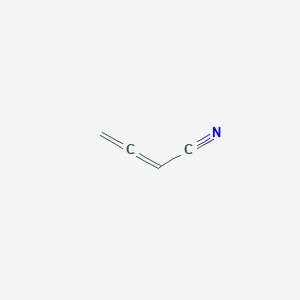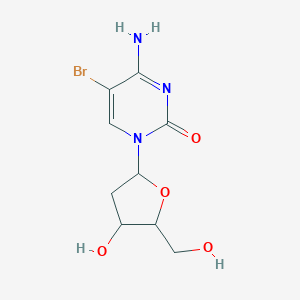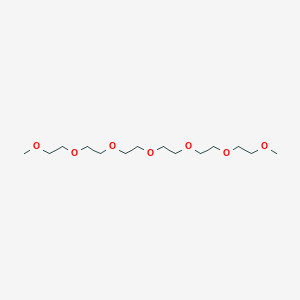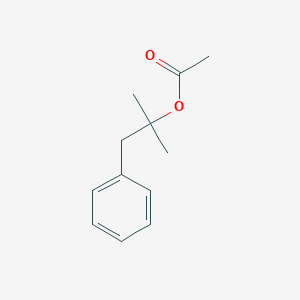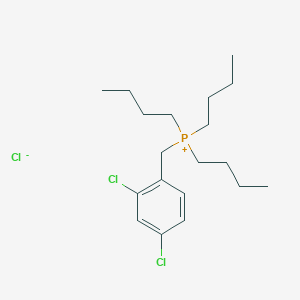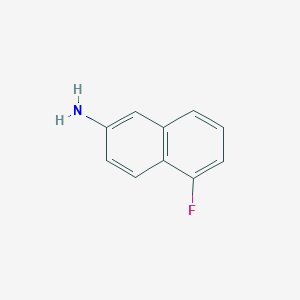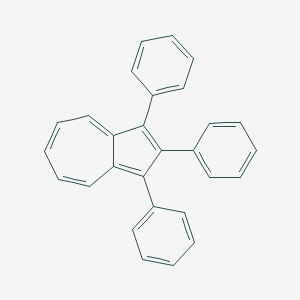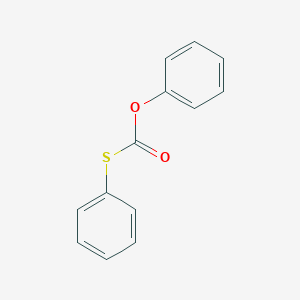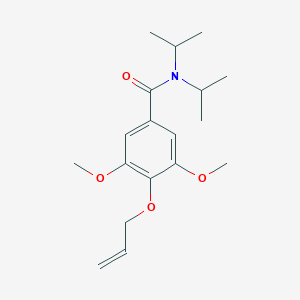
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide, the synthesis can be achieved through the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group can be introduced by reacting an appropriate allyl halide with a phenol derivative under basic conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Final Condensation: The final step involves the condensation of the substituted benzoic acid with an amine to form the benzamide derivative.
Industrial Production Methods: Industrial production of benzamide derivatives often employs catalytic processes to enhance reaction efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide high yields and eco-friendly processes .
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides with different functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of benzamide derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like allyloxy, diisopropyl, and dimethoxy can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Benzamide: The parent compound with a simpler structure.
N,N-Dimethylbenzamide: A derivative with dimethyl groups instead of diisopropyl groups.
4-Methoxybenzamide: A derivative with a methoxy group instead of dimethoxy groups.
Uniqueness: 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
155-59-9 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3 |
InChI 键 |
XUNNBYRBYWXVFB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Key on ui other cas no. |
155-59-9 |
同义词 |
3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


